{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid
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Overview
Description
{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid is a useful research compound. Its molecular formula is C18H20F3N3O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyridine ring, which is a common feature in many biologically active molecules. Pyridine derivatives are known to interact with a variety of targets, including enzymes and receptors .
Mode of Action
The trifluoromethyl group is often used in medicinal chemistry to enhance binding affinity and selectivity. It could potentially form strong interactions with its target .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Many pyridine derivatives are involved in pathways related to signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
The ADME properties of a compound depend on many factors, including its size, polarity, and the presence of functional groups. For instance, the presence of a dimethylamino group might enhance the compound’s solubility, potentially affecting its absorption and distribution .
Result of Action
The cellular effects of the compound would depend on its specific targets and mode of action. For example, if the compound inhibits a key enzyme, it could lead to the downregulation of a specific metabolic pathway .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action. For instance, the compound’s ionization state and, consequently, its ability to cross cell membranes might be affected by pH .
Properties
IUPAC Name |
2-[[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methyl-methylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-23(2)16-9-14(18(19,20)21)8-15(22-16)13-6-4-12(5-7-13)10-24(3)11-17(25)26/h4-9H,10-11H2,1-3H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSMFUVGPYEAFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)CN(C)CC(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.